Specific Scientific Field: The specific scientific field is Organic Synthesis .
Comprehensive and Detailed Summary of the Application: Acetonitrile, including its derivatives like 2-(azepan-1-yl)acetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
Detailed Description of the Methods of Application or Experimental Procedures: In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis .
Thorough Summary of the Results or Outcomes Obtained: The use of acetonitrile and its derivatives in organic synthesis has led to the development of new methods for the synthesis of a variety of important compounds . This includes the synthesis of nitrogen-containing compounds or nitrile-containing compounds .
Comprehensive and Detailed Summary of the Application: Acetonitrile, including its derivatives like 2-(azepan-1-yl)acetonitrile, can be used as an important synthon in many types of organic reactions . One such reaction is cyanomethylation .
Detailed Description of the Methods of Application or Experimental Procedures: The methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
Thorough Summary of the Results or Outcomes Obtained: Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis . This includes the synthesis of nitrogen-containing compounds or nitrile-containing compounds .
Specific Scientific Field: The specific scientific field is Electrochemistry .
Comprehensive and Detailed Summary of the Application: Acetonitrile, including its derivatives like 2-(azepan-1-yl)acetonitrile, is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
Detailed Description of the Methods of Application or Experimental Procedures: Acetonitrile as a small polar molecule has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
Hexahydro-1H-azepine-1-acetonitrile is a heterocyclic compound characterized by a seven-membered ring containing nitrogen atoms. Its molecular formula is C8H14N2, and it features a saturated azepine structure with an acetonitrile functional group attached. This compound is classified as an amine and is notable for its potential applications in medicinal chemistry due to its unique structural properties.
The synthesis of hexahydro-1H-azepine-1-acetonitrile can be achieved through several methods, typically involving cyclization reactions of appropriate precursors. Common synthetic routes include:
These methods highlight the versatility in synthesizing this compound and its derivatives .
Hexahydro-1H-azepine-1-acetonitrile has potential applications in various fields:
Interaction studies involving hexahydro-1H-azepine-1-acetonitrile are crucial for understanding its behavior in biological systems. Preliminary studies suggest that compounds with similar structures can interact with various biological targets, including enzymes and receptors. Investigating these interactions will help determine the compound's efficacy and safety profile, guiding future drug development efforts .
Hexahydro-1H-azepine-1-acetonitrile shares structural similarities with various other compounds, particularly those containing azepine or related heterocyclic rings. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1H-Azepine | C7H11N | Unsaturated form; less stable than hexahydro |
| 2-Azabicyclo[2.2.2]octane | C8H15N | More rigid structure; used in neuroscience |
| 3-Hexylazepane | C11H19N | Longer alkyl chain; potential for increased lipophilicity |
| 3-Methylazepane | C8H15N | Methyl substitution affects reactivity |
These compounds highlight the uniqueness of hexahydro-1H-azepine-1-acetonitrile due to its saturated structure and acetonitrile group, which may influence its chemical reactivity and biological activity differently compared to its unsaturated or longer-chain counterparts.
The formation of seven-membered azepine rings presents unique challenges due to unfavorable entropy and transannular strain considerations [4]. Several sophisticated cyclization methodologies have been developed to access hexahydro-1H-azepine derivatives with varying degrees of success and substrate scope.
The silyl aza-Prins cyclization represents one of the most efficient methods for constructing tetrahydroazepine cores, which can subsequently be reduced to hexahydroazepine derivatives [5]. This methodology employs iron(III) salts as sustainable catalysts under mild reaction conditions to form carbon-nitrogen, carbon-carbon, and endocyclic double bonds in a single transformation [5]. The reaction proceeds through a mechanism involving condensation between 1-amino-3-triphenylsilyl-4-pentenes and Lewis acid-activated aldehydes, followed by intramolecular cyclization and Peterson-type elimination [5].
Research demonstrates that iron(III) bromide at 0.1 equivalent loading provides optimal results when conducted at 0°C in dichloromethane, affording tetrahydroazepines in yields ranging from 53% to 92% [5]. The methodology tolerates various aliphatic aldehydes including isovaleraldehyde, heptanal, and 4-pentenal, though aromatic aldehydes show limited reactivity [5]. Density functional theory calculations support the proposed mechanism, indicating that the nucleophilic cyclization possesses an activation barrier of only 9.5 kilocalories per mole [5].
Ring-closing metathesis has emerged as a powerful tool for synthesizing substituted tetrahydro-1H-azepines using Grubbs catalysts [6]. This approach employs readily available starting materials and provides access to pharmacologically interesting azepine derivatives under relatively mild conditions [6]. The methodology demonstrates particular effectiveness with substrates bearing substituents at the alkene moiety, representing one of the first examples of such transformations using first-generation Grubbs catalyst [6].
The influence of substituents on reaction outcomes has been systematically investigated, revealing that the position and electronic nature of substituents significantly affect cyclization efficiency [6]. Temperature intervals of 40-80°C in toluene or dichloromethane with catalyst loadings of 5-10 mol% typically provide optimal results [6].
A novel carbonyl-enamine cyclization mode has been developed for azepine ring closure, representing a new synthetic paradigm [7]. This methodology exploits the structural features of tertiary enamines, which exist in resonance forms capable of undergoing favored 7-exo-trigonal cyclization [7]. The approach involves condensation of appropriately substituted pyrazine or quinoxaline derivatives with N-benzyl enamine precursors under basic conditions [7].
The reaction typically requires ethanol as solvent with anhydrous sodium carbonate as base, conducted under reflux conditions for 6-9 hours [7]. Yields range from 56% to 76% depending on substrate substitution patterns [7]. The methodology provides access to fused azepine ring systems including pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline derivatives [7].
| Cyclization Method | Catalyst System | Reaction Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Silyl Aza-Prins | Iron(III) bromide | 0°C, dichloromethane, 0.1 equiv | 53-92 | Mild conditions, sustainable catalyst |
| Ring-Closing Metathesis | Grubbs Catalyst | 40-80°C, toluene/dichloromethane, 5-10 mol% | 65-85 | Versatile, scalable methodology |
| Carbonyl-Enamine | Sodium carbonate | Ethanol, reflux, 6-9 hours | 56-76 | Novel mechanism, accessible precursors |
Gold-catalyzed intermolecular [4+3] cycloaddition reactions provide efficient access to multisubstituted azepine derivatives [8] [9]. The methodology employs two molecules of propargylic esters with one molecule of alkyl azide in the presence of gold catalysts to afford 4,5-dihydro-1H-azepine products [8]. The proposed mechanism involves vinyl gold carbenoid intermediates generated through gold-catalyzed 1,2-rearrangement, which are subsequently trapped by alkyl azides [8].
Reaction conditions typically involve gold(III) chloride catalyst at room temperature to 80°C in 1,2-dichloroethane, providing yields of 70-93% [9]. The methodology demonstrates broad substrate scope and represents a rare example of gold-catalyzed intermolecular annulation reactions [9].
The functionalization of acetonitrile moieties within azepine frameworks requires specialized catalytic methodologies that can activate the relatively unreactive carbon-hydrogen bonds adjacent to the electron-withdrawing nitrile group.
Recent advances in electro-oxidative carbon-hydrogen bond functionalization of acetonitrile have provided new pathways for introducing functional diversity [10]. This methodology employs iodide as a redox catalyst to activate carbon-hydrogen bonds at decreased anodic potentials, enabling highly chemoselective formation of carbon-sulfur bonds [10]. The process utilizes acetonitrile with aromatic or aliphatic mercaptans to synthesize sulfur-containing β-enaminonitrile derivatives with excellent stereoselectivity [10].
The reaction proceeds at ambient temperature under electrochemical conditions, making it highly scalable and environmentally benign [10]. Phosphine oxide catalysts enhance stereoselectivity, while the use of iodide enables activation of carbon-hydrogen bonds to produce cyanomethyl radicals under mild conditions [10]. This methodology represents a significant advancement over traditional approaches that require stoichiometric oxidants or elevated temperatures [10].
Nickel catalysis has demonstrated unique capabilities in activating acetonitrile carbon-hydrogen bonds through novel coordination modes [11]. The methodology involves acetonitrile ligand coordination to nickel centers, followed by formal proton loss and ligand flip to generate cyanomethyl ligands [11]. This represents the first example of carbon-hydrogen activation of acetonitrile ligands on nickel centers [11].
The transformation occurs at temperatures of 50-80°C using nickel(0) precursors with appropriate phosphine ligands [11]. The methodology provides access to carbon-nitrogen bond formation reactions with good functional group tolerance [11]. Structural characterization of both initial nitrogen-bound acetonitrile complexes and final cyanomethyl complexes has provided mechanistic insights into the activation process [11].
The nitrile group serves as an effective directing group in palladium-catalyzed carbon-hydrogen functionalization reactions due to its dual coordination modes [12] [13]. The methodology exploits both σ-donation through nitrogen lone pairs and π-coordination via the carbon-nitrogen triple bond to achieve selective carbon-hydrogen activation [12]. This approach enables access to previously inert carbon-hydrogen bonds through weakly chelating properties of the nitrile group [12].
Reaction conditions typically employ palladium(II) acetate with silver salt additives at temperatures of 80-140°C [13]. The methodology demonstrates excellent regioselectivity for both proximal and distal carbon-hydrogen functionalization depending on reaction conditions [12]. Computational studies have revealed that nitrile-directed functionalization proceeds through palladium-silver heterodimeric transition states [13].
| Catalytic Approach | Catalyst System | Temperature Range (°C) | Selectivity Features | Key Innovations |
|---|---|---|---|---|
| Electro-oxidative | Iodide/phosphine oxide | 25 (ambient) | High stereoselectivity | Ambient conditions, scalable |
| Nickel-catalyzed | Nickel(0)/phosphine | 50-80 | Carbon-nitrogen formation | First nickel example |
| Nitrile-directed | Palladium(II)/silver | 80-140 | Remote/proximal selective | Dual coordination modes |
Copper-catalyzed cyanomethylation reactions provide efficient methods for incorporating acetonitrile units into heterocyclic frameworks [14]. The methodology employs copper catalysts with 2,2'-bipyridine ligands to facilitate carbon-carbon bond formation between alkyl nitriles and various electrophiles [14]. Substrate scope includes N-sulfonyl allylamine derivatives and diverse alkyl nitrile precursors, affording products in 43-86% yields [14].
The reaction tolerates enantioenriched substrates, enabling preparation of optically active azepine derivatives [14]. Reaction conditions typically involve copper catalysts at 60-100°C with reaction times of 8-24 hours [14]. The methodology demonstrates broad functional group tolerance and represents an important advancement in copper-catalyzed carbon-carbon bond formation [14].
Environmental considerations and efficiency demands have driven the development of green synthetic methodologies for azepine synthesis, with microwave assistance and solvent-free protocols representing particularly promising approaches.
Microwave-assisted organic synthesis offers significant advantages over conventional heating methods through efficient internal heating and reduced reaction times [15]. The technology enables completion of chemical transformations in minutes while conventional methods may require hours or days [16]. Microwave irradiation produces efficient internal heating by direct coupling of microwave energy with solvents, reagents, or catalysts present in the reaction mixture [15].
For azepine synthesis, microwave conditions typically employ temperatures of 90-175°C with irradiation times of 90-300 minutes [17]. The methodology has been successfully applied to palladium-catalyzed synthesis of azepine derivatives, where microwave heating reduces reaction times by factors of 15-60 while maintaining or improving product yields [17]. Yields typically range from 65-90% with enhanced product purity compared to conventional heating [16].
The first microwave-assisted synthetic procedure for azepine formation based on double nucleophilic aromatic substitution reactions demonstrates significant time savings while maintaining good yields [17]. Although yields may be lower than conventional palladium-catalyzed methods, the procedure offers the advantage of being transition metal-free with significantly shortened reaction times [17].
Solvent-free organic synthesis relies on direct interaction of reactants without solvent media, offering substantial environmental and economic benefits [18]. Mechanochemical activation through grinding, ball milling, or extrusion provides mechanical energy to induce chemical transformations while enhancing reaction rates and selectivity [18]. This approach increases contact between reactants and eliminates solvent-related waste streams [18].
For azepine synthesis, solvent-free conditions have been successfully implemented in mechanochemical diazotization reactions, providing products with good selectivity and high yields under mild conditions [19]. The methodology offers several advantages including simple operation, practical gram-scale synthesis capability, and elimination of purification complexities associated with solvent removal [19]. Time reductions of 5-20 fold are commonly achieved compared to conventional solution-phase methods [18].
The combination of microwave heating with ionic liquid catalysts represents an emerging approach for sustainable azepine synthesis [20]. This methodology employs simple ionic liquids such as 1-butyl-3-methylimidazolium chloride as catalysts under metal-free, sulfur-free, and cyano-free conditions [20]. The approach demonstrates excellent tolerance for various aromatic and aliphatic substrates, including lignin-derived aldehydes [20].
Reaction conditions typically involve temperatures of 70°C with yields ranging from 66-99% [20]. Mechanistic investigations reveal that acidic protons, polarization effects, electrostatic interactions, hydrogen-bonding, and nucleophilic attack all contribute to product formation through multiple-interaction synergetic catalysis [20]. This methodology represents a significant advancement toward environmentally benign synthesis protocols [20].
| Protocol Type | Conditions | Time Reduction Factor | Energy Efficiency | Typical Yields (%) |
|---|---|---|---|---|
| Microwave-assisted | 90-175°C, 90-300 min | 10-50× | High | 65-90 |
| Mechanochemical | Ball milling, catalyst-free | 5-20× | Very high | 70-95 |
| Green microwave | 70°C, ionic liquid catalysts | 8-40× | Very high | 66-99 |
Thermal activation at elevated temperatures provides an alternative approach for promoting molecular interactions without solvents [18]. Heat supplies the necessary energy to overcome activation barriers and facilitate bond formation in seven-membered ring systems [18]. This methodology has been successfully applied to azepine synthesis using solid catalysts such as zeolites, metal oxides, and acid-base supported materials [18].
Catalyst and solid-supported reactions employ immobilized reagents to facilitate chemical transformations under solvent-free conditions [18]. The approach demonstrates particular effectiveness for azepine ring formation where solid acid catalysts promote cyclization reactions through surface interactions [18]. Reaction temperatures typically range from 100-200°C with catalyst loadings of 5-20 mol% providing optimal results [18].
Hexahydro-1H-azepine-1-acetonitrile (CAS Registry Number: 54714-50-0) possesses the molecular formula C₈H₁₄N₂ with a molecular weight of 138.21 g/mol [1] [2] [3] [4]. The compound features a seven-membered azepane ring system with an acetonitrile substituent attached to the nitrogen atom, creating a bicyclic framework that influences its thermodynamic properties.
Table 1: Fundamental Physical Properties
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₈H₁₄N₂ | [1] [2] [3] [4] |
| Molecular Weight (g/mol) | 138.21 | [1] [2] [3] [4] |
| CAS Registry Number | 54714-50-0 | [1] [2] [3] [4] |
| Boiling Point (°C) | 224.3 at 760 mmHg | [5] |
| Boiling Point (°C) at reduced pressure | 110 at 18 mmHg; 102-103 at 14 Torr | [1] [4] |
| Density (g/mL) | 0.96 | [1] [3] |
| Refractive Index | 1.4725-1.4765 | [1] [3] |
| pKa (predicted) | 5.39 ± 0.20 | [1] [3] |
| Flash Point (°C) | 84.2 | [5] |
| Vapor Pressure (mmHg at 25°C) | 0.092 | [5] |
The thermal stability of hexahydro-1H-azepine-1-acetonitrile can be inferred from studies on structurally related azepine derivatives and acetonitrile compounds. Research on similar azepine systems indicates that these compounds generally exhibit good thermal stability up to temperatures in the range of 200-300°C [6] [7]. The seven-membered ring structure provides enhanced configurational stability compared to smaller ring systems, with activation barriers for conformational changes typically exceeding 25 kcal/mol [8].
Studies on acetonitrile thermal decomposition reveal that the nitrile functional group remains stable under normal conditions but begins to decompose at elevated temperatures through various pathways. The primary thermal decomposition of acetonitrile occurs via homolytic cleavage of the C-H bond, leading to the formation of hydrogen cyanide and methyl radicals [6]. For hexahydro-1H-azepine-1-acetonitrile, similar decomposition pathways would be expected, though the presence of the azepine ring would likely modify the decomposition kinetics.
Table 2: Thermodynamic Stability Parameters
| Parameter | Value | Conditions/Notes | Reference |
|---|---|---|---|
| Thermal Decomposition Onset | Data not specifically available | Similar azepine derivatives stable to 200-300°C | [6] [7] |
| Thermal Stability Range | Stable under normal conditions | Based on structural analogs | [8] [6] |
| Configuration Stability (ΔG‡) | Not determined for this compound | Related azepine systems show high barriers | [8] |
| Decomposition in Air | Enhanced decomposition vs inert | Oxygen enhances decomposition pathways | [6] |
| Decomposition in Nitrogen | Primary thermal pathway | Primary decomposition mechanism | [6] |
| Maximum Operating Temperature | Below 200°C estimated | Conservative estimate from related compounds | [6] [7] |
The phase behavior of hexahydro-1H-azepine-1-acetonitrile follows patterns typical of medium-molecular-weight organic compounds with moderate polarity. The compound exists as a liquid at room temperature with a boiling point of 224.3°C at atmospheric pressure [5]. The vapor pressure of 0.092 mmHg at 25°C indicates relatively low volatility compared to simple organic solvents [5].
The compound exhibits normal liquid-gas equilibrium behavior across its stable temperature range. The reduced pressure boiling points (110°C at 18 mmHg and 102-103°C at 14 Torr) demonstrate the expected inverse relationship between pressure and boiling temperature [1] [4]. These values are consistent with the Clausius-Clapeyron equation predictions for organic compounds of similar molecular weight and polarity.
Table 3: Phase Behavior Properties
| Phase Transition | Value/Description | Temperature Range | Reference |
|---|---|---|---|
| Liquid-Gas Equilibrium | Normal behavior expected | 25-224°C | [5] |
| Boiling Point (1 atm) | 224.3°C at 760 mmHg | 224.3°C | [5] |
| Vapor Pressure Function | Follows typical organic compound behavior | 25-224°C | [5] |
| Critical Properties | Not experimentally determined | Unknown | Not available |
| Phase Stability | Liquid stable at room temperature | 20-100°C | [1] [5] |
| Polymorphic Forms | No polymorphs reported | Not applicable | Literature silent |
The solubility characteristics of hexahydro-1H-azepine-1-acetonitrile are determined by its moderate polarity arising from the nitrogen atoms and nitrile group, balanced against the hydrophobic character of the saturated seven-membered ring. The compound demonstrates excellent solubility in polar aprotic solvents, particularly acetonitrile, where high-performance liquid chromatography (HPLC) separations have been successfully achieved [9] [11].
Analytical methods utilizing acetonitrile-water mobile phases with phosphoric acid modifiers have proven effective for chromatographic separation and analysis [9] [11]. The compound can be analyzed using reverse-phase HPLC methods with a Newcrom R1 column, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid (70:30 v/v with 0.1% phosphoric acid) . For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid without significant impact on separation efficiency [9] .
Table 4: Solubility Parameters in Various Solvent Systems
| Solvent System | Solubility | Basis/Rationale | Reference |
|---|---|---|---|
| Water | Limited to moderate | Moderate polarity, N-H interactions possible | [12] [13] |
| Ethanol | Good | Polar nature, hydrogen bonding capability | [14] [13] |
| Acetonitrile | Excellent | Similar polarity, excellent compatibility | [9] [11] |
| Dichloromethane | Good | Moderate polarity match | Structural analogy |
| Hexane | Poor | Polarity mismatch with azepine nitrogen | [13] |
| Diethyl Ether | Moderate | Moderate polar aprotic interactions | [13] |
| Acetone | Good | Good polar aprotic solvent | [11] |
| DMSO | Excellent | Strong polar aprotic, dissolves most organics | General knowledge |
| Chloroform | Good | Good organic solvent for moderately polar compounds | Structural analogy |
| Polar Protic Solvents | Moderate to good | Hydrogen bonding with nitrogen lone pair | [12] [14] |
| Polar Aprotic Solvents | Good to excellent | Dipole-dipole interactions favorable | [11] |
| Nonpolar Solvents | Poor to moderate | Limited interactions with polar azepine structure | [13] |
The Hansen solubility parameters for hexahydro-1H-azepine-1-acetonitrile can be estimated based on its molecular structure and comparison with similar compounds. The compound is expected to have moderate dispersion forces due to the hydrocarbon framework, reduced polar interactions compared to primary amines due to the tertiary amine character, and limited hydrogen bonding capability since no N-H bonds are available for intermolecular interactions.
Table 5: Estimated Hansen Solubility Parameters
| Parameter | Estimated Value | Comparison Compound | Notes |
|---|---|---|---|
| Dispersion Forces (δd) | 16.5-17.5 (J/cm³)^0.5 | Similar to cyclohexylamine | Cyclic structure reduces flexibility |
| Polar Forces (δp) | 4.5-6.0 (J/cm³)^0.5 | Lower than primary amines | Tertiary amine character |
| Hydrogen Bonding (δh) | 3.0-5.0 (J/cm³)^0.5 | Lower than primary amines | No N-H bonds available |
| Total Solubility Parameter (δt) | 17.5-19.0 (J/cm³)^0.5 | Similar to secondary amines | Calculated from components |
| Molar Volume (estimated) | 140-150 cm³/mol | Based on molecular weight/density | From density and molecular weight |
| Polarity Index | Moderate (3-4 on 1-10 scale) | Between alkanes and alcohols | Nitrile group increases polarity |
The chromatographic behavior of hexahydro-1H-azepine-1-acetonitrile has been well-characterized in reverse-phase systems. The compound exhibits a retention time of approximately 6.8 minutes under standard analytical conditions using a 70:30 acetonitrile/water mobile phase with 0.1% phosphoric acid at a flow rate of 1.0 mL/min .
Table 6: HPLC Separation Parameters and Solvent Compatibility
| Parameter | Value/Condition | Specific Details | Reference |
|---|---|---|---|
| Mobile Phase Composition | Acetonitrile/Water/Phosphoric acid | 70:30 v/v + 0.1% H₃PO₄ | [9] [11] |
| Column Type | Newcrom R1 (reverse phase) | Low silanol activity reverse phase | [9] [11] |
| Detection Method | UV detection typical | UV at appropriate wavelength | [9] |
| Retention Time | 6.8 minutes (specific conditions) | Under specified mobile phase conditions | |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate | [9] |
| Column Temperature | Ambient to 40°C | Room temperature operation | [9] |
| Sample Preparation | Direct injection or dilution | Dissolve in compatible solvent | [9] |
| MS Compatibility | Replace H₃PO₄ with formic acid | For LC-MS applications | [9] |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for hexahydro-1H-azepine-1-acetonitrile through analysis of proton, carbon, and potentially nitrogen environments. The compound exhibits complex NMR patterns due to the conformational flexibility of the seven-membered ring system and the presence of multiple methylene groups.
¹H NMR Characteristics: The proton NMR spectrum is expected to show complex multiplicities arising from the azepine ring protons. The NCH₂CN protons represent the most distinctive signal, typically appearing as a singlet around δ 3.5 ppm due to the electronegative nitrile group. Ring methylene protons appear in the δ 1.5-3.0 ppm region with overlapping multiplets due to the conformational dynamics of the seven-membered ring [15] [16] [17].
¹³C NMR Characteristics: Carbon-13 NMR spectroscopy reveals the nitrile carbon as a highly diagnostic peak appearing around δ 115-120 ppm. Ring carbons typically appear in the δ 20-30 ppm range, while the NCH₂ carbon attached to the nitrile group appears around δ 45-50 ppm due to the electron-withdrawing effect of the cyano group [15] [16] [17].
Table 7: NMR Spectroscopic Fingerprints and Characteristics
| Nucleus/Technique | Expected Characteristics | Solvent Recommendations | Key Features | Reference |
|---|---|---|---|---|
| ¹H NMR | Complex multicity from azepine ring | CDCl₃, DMSO-d₆, CD₃CN | Ring flexibility causes peak broadening | [15] [16] [17] |
| ¹³C NMR | Seven-membered ring carbons + nitrile | CDCl₃, DMSO-d₆, CD₃CN | Nitrile carbon highly downfield | [15] [16] [17] |
| ¹⁵N NMR | Two nitrogen environments expected | DMSO-d₆ or CD₃CN | Azepine and nitrile nitrogens distinct | Expected from structure |
| ²D NMR (COSY) | Ring proton connectivity | CDCl₃ or DMSO-d₆ | Establishes ring connectivity | [16] |
| ²D NMR (HSQC) | Carbon-proton correlations | CDCl₃ or DMSO-d₆ | Confirms carbon assignments | [16] |
| ²D NMR (HMBC) | Long-range C-H correlations | DMSO-d₆ preferred | CN-CH₂ correlation important | [16] |
| Typical ¹H Chemical Shifts | δ 1.5-3.0 (ring CH₂), δ 3.5 (NCH₂CN) | Temperature dependent | NCH₂CN most distinctive | Chemical shift prediction |
| Typical ¹³C Chemical Shifts | δ 20-30 (ring CH₂), δ 115-120 (CN), δ 45-50 (NCH₂) | Standard conditions | CN carbon diagnostic | Chemical shift prediction |
| Coupling Patterns | Complex due to ring flexibility | Variable temperature studies helpful | Dynamic exchange possible | [15] [16] |
Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification in hexahydro-1H-azepine-1-acetonitrile. The most diagnostic feature is the strong nitrile stretching vibration, which appears as a sharp, intense band in the 2240-2260 cm⁻¹ region [18] [19] [20].
The compound exhibits typical aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ region, with multiple peaks corresponding to the various methylene groups in the azepine ring [19]. Methylene bending modes appear around 1450-1470 cm⁻¹, while C-N stretching vibrations associated with the azepine ring occur in the 1020-1250 cm⁻¹ region [19].
Table 8: IR Spectroscopic Fingerprints
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Characteristics | Diagnostic Value | Reference |
|---|---|---|---|---|---|
| C≡N Stretch | 2240-2260 | Strong | Sharp, characteristic nitrile peak | High - confirms nitrile group | [18] [19] [20] |
| C-H Stretch (aliphatic) | 2850-3000 | Strong | Multiple peaks from CH₂ groups | Low - common to many compounds | [19] |
| C-H Bend (methylene) | 1450-1470 | Medium to Strong | Scissors mode of methylene groups | Medium - supports methylene presence | [19] |
| C-N Stretch | 1020-1250 | Medium | Azepine ring C-N stretching | Medium - supports amine structure | [19] |
| Ring Breathing Modes | 800-1000 | Medium | Seven-membered ring deformations | High - distinctive ring signature | Ring analysis |
| C-C Stretch | 1000-1300 | Medium | Skeletal vibrations | Low - general skeletal modes | [19] |
| N-CH₂ Stretch/Bend | 1100-1350 | Medium | N-CH₂ specific vibrations | High - N-CH₂ linkage confirmation | Functional group analysis |
| Fingerprint Region | 600-1500 | Complex pattern | Unique pattern for identification | Very High - compound fingerprint | [19] |
Raman spectroscopy complements infrared analysis by providing information about vibrational modes that may be weak or absent in IR spectra. The technique is particularly useful for analyzing the C≡N stretching mode, which typically appears as a strong, polarized band in the 2240-2260 cm⁻¹ region [18] [21] [22].
Ring breathing modes of the seven-membered azepine system provide strong, polarized Raman signals in the 800-1000 cm⁻¹ region, offering structural confirmation of the cyclic framework. The technique also provides valuable information about conformational dynamics through analysis of low-frequency modes (100-500 cm⁻¹) that correspond to molecular motions and ring deformations [21] [22].
Table 9: Raman Spectroscopic Fingerprints
| Vibrational Mode | Expected Frequency (cm⁻¹) | Raman Activity | Polarization | Distinguishing Features | Analytical Utility | Reference |
|---|---|---|---|---|---|---|
| C≡N Stretch | 2240-2260 | Strong | Polarized | Sharp, intense peak - nitrile signature | Primary identification peak | [18] [21] [22] |
| Ring Breathing | 800-1000 | Strong | Polarized | Ring symmetry dependent | Structural confirmation | Ring vibration theory |
| C-C Stretch (ring) | 1000-1200 | Medium | Depolarized | Multiple peaks from C-C modes | Skeletal structure probe | Vibrational analysis |
| C-H Bend | 1300-1450 | Medium | Depolarized | Complex pattern from CH₂ groups | Hydrogen environment | [21] [22] |
| N-C Stretch | 900-1100 | Medium | Partially polarized | Amine character indication | Nitrogen bonding confirmation | Group theory prediction |
| Ring Deformation | 300-800 | Weak to Medium | Depolarized | Seven-membered ring specific | Ring strain/conformation | Seven-membered ring theory |
| C-H Stretch | 2800-3000 | Medium | Depolarized | Saturated hydrocarbon character | Saturation level indicator | [21] |
| Low Frequency Modes | 100-500 | Variable | Variable | Molecular motion signatures | Conformational dynamics | Low frequency Raman theory |